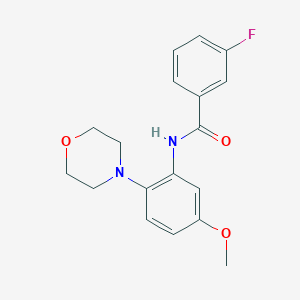![molecular formula C27H31N3O3 B243916 3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B243916.png)
3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MNPA and belongs to the class of molecules known as piperazine derivatives. MNPA has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
作用机制
The exact mechanism of action of MNPA is not fully understood. However, it has been suggested that MNPA exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. MNPA has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the inflammatory response. MNPA has also been shown to exhibit analgesic effects in animal models of pain and reduce inflammation in animal models of inflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of MNPA as a research tool is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, MNPA also has its limitations. It is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, MNPA has not been extensively studied in animal models, making it difficult to extrapolate its effects to human physiology.
未来方向
There are several future directions for MNPA research. One area of interest is the development of MNPA analogs with improved pharmacological properties. Another area of interest is the study of MNPA in animal models of cancer and inflammatory disorders to better understand its effects in vivo. Additionally, the potential use of MNPA as a therapeutic agent in humans warrants further investigation. Overall, MNPA is a promising compound with significant potential for future research and therapeutic applications.
合成方法
The synthesis of MNPA involves a multistep reaction sequence that starts with the condensation of 2-naphthoic acid with 4-nitroaniline to form the corresponding amide. The amide is then reduced to the corresponding aniline using tin and hydrochloric acid. The aniline is then reacted with 3-methoxybenzoyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine to form MNPA.
科学研究应用
MNPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MNPA has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
属性
分子式 |
C27H31N3O3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
3-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-19(2)16-26(31)30-14-12-29(13-15-30)23-10-8-22(9-11-23)28-27(32)24-17-20-6-4-5-7-21(20)18-25(24)33-3/h4-11,17-19H,12-16H2,1-3H3,(H,28,32) |
InChI 键 |
IDZHDOWXPUFOJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)